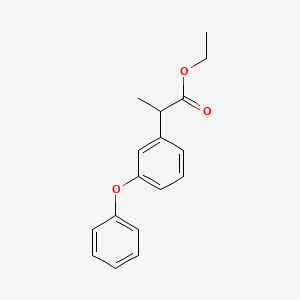

Fenoprofen Ethyl Ester

Description

BenchChem offers high-quality Fenoprofen Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenoprofen Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 2-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C17H18O3/c1-3-19-17(18)13(2)14-8-7-11-16(12-14)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |

InChI Key |

HQZJBPTUMOZUAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fenoprofen Ethyl Ester

Introduction: Strategic Esterification of a Profen NSAID

Fenoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, often referred to as "profens."[1] Its therapeutic efficacy in managing mild to moderate pain and inflammation, particularly in arthritic conditions, stems from its non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3] However, like many traditional NSAIDs, the presence of a free carboxylic acid moiety is associated with gastrointestinal side effects, including irritation and ulceration.[4]

A proven strategy to mitigate this localized toxicity and potentially modulate the pharmacokinetic profile of the parent drug is through the synthesis of a prodrug.[5] Esterification of the carboxylic acid group is a primary method to achieve this, yielding a more lipophilic compound that masks the acidic proton.[6] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of fenoprofen ethyl ester, a model ester prodrug of fenoprofen. We will delve into the causality behind the experimental choices, ensuring a self-validating and reproducible protocol grounded in fundamental chemical principles.

Part 1: Synthesis and Purification

The conversion of fenoprofen to its ethyl ester is most classically achieved via the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method. The equilibrium nature of the reaction necessitates specific conditions to ensure a high yield of the desired ester.

The Underlying Chemistry: Fischer-Speier Esterification

The reaction proceeds by the protonation of the carbonyl oxygen of fenoprofen by a strong acid catalyst (e.g., H₂SO₄). This crucial step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to form the stable ester product. To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol reactant (ethanol) and/or by removing the water byproduct as it is formed.

Caption: Reaction scheme for the acid-catalyzed esterification of fenoprofen.

Detailed Experimental Protocol: Synthesis

-

Materials & Reagents:

-

Fenoprofen

-

Absolute Ethanol (Reagent Grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add fenoprofen (e.g., 5.0 g, 1 equivalent). Add an excess of absolute ethanol (e.g., 100 mL), which serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the solution. The addition is exothermic and should be performed with caution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (Mobile phase: 7:3 n-Hexane:Ethyl Acetate). The disappearance of the fenoprofen spot and the appearance of a new, less polar spot (higher Rf) indicates product formation. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water (200 mL).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude fenoprofen ethyl ester, often as a viscous oil.[3]

-

Protocol: Purification via Column Chromatography

Crude products require purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

-

Procedure:

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in n-hexane.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting with 100% n-hexane and gradually increasing the polarity to 5-10% ethyl acetate). The less polar ester will elute before the more polar fenoprofen starting material.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified fenoprofen ethyl ester.

-

Part 2: Structural Characterization and Validation

Confirming the identity and purity of the synthesized ester is a critical, self-validating step. A multi-technique approach provides unambiguous structural confirmation.

Caption: A logical workflow for the comprehensive characterization of the synthesized ester.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying functional groups. The key is to compare the spectrum of the product with that of the starting material, fenoprofen.

| Functional Group | Fenoprofen (Starting Material) | Fenoprofen Ethyl Ester (Product) | Significance of Change |

| O-H (Carboxylic Acid) | Broad peak, ~2500-3300 cm⁻¹ | Absent | Confirms consumption of the carboxylic acid. |

| C=O (Carbonyl) | ~1710 cm⁻¹ | ~1735 cm⁻¹ | Shift to a higher wavenumber is characteristic of ester formation. |

| C-O (Ester) | Absent | Strong peak(s), ~1150-1250 cm⁻¹ | Appearance confirms the new C-O ester linkage. |

This analysis provides direct evidence of the successful conversion of the carboxylic acid to an ester.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the precise arrangement of atoms.[10]

-

¹H NMR: The proton NMR spectrum is definitive. The most telling signals confirming the formation of the ethyl ester are:

-

A quartet integrating to 2H at ~4.1 ppm, corresponding to the -O-CH₂ -CH₃ protons.

-

A triplet integrating to 3H at ~1.2 ppm, corresponding to the -O-CH₂-CH₃ protons.

-

The disappearance of the broad carboxylic acid proton signal (often >10 ppm) from the fenoprofen spectrum is also a key indicator.[11][12]

-

-

¹³C NMR: The carbon spectrum corroborates the ¹H NMR data. Key changes include:

-

The appearance of two new signals in the aliphatic region: one at ~60 ppm (-O-C H₂-CH₃) and one at ~14 ppm (-O-CH₂-C H₃).

-

A slight shift in the carbonyl carbon resonance compared to the parent acid.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Fenoprofen ethyl ester (C₁₇H₁₈O₃) has a molecular weight of 270.32 g/mol .[13] The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 270 or 271, respectively, confirming that the ethyl group has been successfully added to the fenoprofen molecule.[14][15]

| Technique | Expected Result for Fenoprofen Ethyl Ester |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| ¹H NMR | Appearance of ethyl group signals: a quartet (~4.1 ppm, 2H) and a triplet (~1.2 ppm, 3H). Disappearance of the carboxylic acid proton. |

| FT-IR (cm⁻¹) | Absence of broad O-H stretch. C=O stretch at ~1735 cm⁻¹. Strong C-O stretch at ~1150-1250 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak at 270 or 271 ([M+H]⁺). |

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and characterization of fenoprofen ethyl ester. The Fischer-Speier esterification provides a direct route to the target compound, with success predicated on driving the reaction equilibrium through the use of excess alcohol and an acid catalyst. The subsequent purification by column chromatography is essential for obtaining a high-purity product. Rigorous characterization using a combination of FT-IR, ¹H and ¹³C NMR, and mass spectrometry provides a self-validating system that unambiguously confirms the structure and purity of the final ester. This comprehensive approach ensures the generation of high-quality material suitable for further investigation in drug development and research.

References

-

Morrone, R., D'Antona, N., & Nicolosi, G. (2008). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry, 1(4), 732-737. [Link]

-

Zovko, M., et al. (2005). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Acta Pharmaceutica, 55(2), 169-176. [Link]

-

Omchemlabs. (n.d.). Fenoprofen Ethyl Ester | CAS No. 32929-74-1. Retrieved from [Link]

-

Jain, P., et al. (2012). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica, 4(4), 1471-1479. [Link]

-

Mele, G., et al. (2007). Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumatoid arthritis. Chirality, 19(9), 712-717. [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2012). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Journal of Chromatographic Science, 50(9), 819-824. [Link]

-

Zovko, M., et al. (2001). Macromolecular prodrugs. IX. Synthesis of polymer-fenoprofen conjugates. International Journal of Pharmaceutics, 228(1-2), 129-138. [Link]

-

mzCloud. (2018). Fenoprofen. Retrieved from [Link]

-

Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 705881. [Link]

-

Simran, et al. (2023). Synthesis, Characterization and Evaluation of Mutual Ester Prodrugs of Mefenamic Acid. International Journal of Pharmaceutical Sciences and Research, 14(11), 5465-5471. [Link]

-

Ayyad, R. R., et al. (2021). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 4(1), 1-5. [Link]

-

Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC. [Link]

-

Kraszni, M., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. PMC. [Link]

-

Al-Janabi, A. J. H., & Al-Zayadi, Z. H. (2020). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 239-247. [Link]

-

Kraszni, M., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenoprofen Calcium?. Retrieved from [Link]

-

Pioruńska-Sędłak, M., & Stypułkowska, K. (2024). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. PMC. [Link]

-

Jankowski, C. K., et al. (2004). Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. Semantic Scholar. [Link]

-

Zabihi, F., et al. (2022). Optimization of Fenoprofen solubility within green solvent through developing a novel and accurate GSO-GPR predictive model. Arabian Journal of Chemistry, 15(10), 104149. [Link]

-

Andersen, J. V. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

-

ResearchGate. (n.d.). Comparison of FTIR spectra ibuprofen (dark blue), l-valine ethyl ester.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of erdosteine (a), ibuprofen (b), pseudoephedrine HCl.... Retrieved from [Link]

- Google Patents. (2014).

-

National Center for Biotechnology Information. (n.d.). Fenoprofen. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]

- 7. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. omchemlabs.in [omchemlabs.in]

- 14. Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

fenoprofen ethyl ester chemical properties and structure

The following technical guide details the chemical properties, structural characteristics, and experimental applications of Fenoprofen Ethyl Ester .

Executive Summary

Fenoprofen Ethyl Ester (ethyl 2-(3-phenoxyphenyl)propanoate) is the ethyl ester derivative of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. While the parent compound (fenoprofen) is a widely used analgesic and anti-inflammatory agent, the ethyl ester form serves two critical roles in pharmaceutical science:

-

Analytical Standard : It acts as a volatile derivative for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, allowing for the precise quantification of fenoprofen in biological matrices without thermal decarboxylation.

-

Prodrug Intermediate : It represents a lipophilic "masked" form of the drug, investigated for its potential to enhance skin permeation in topical formulations and reduce direct gastric irritation associated with the free carboxylic acid group.

This guide provides a rigorous examination of its chemical identity, synthesis, physicochemical properties, and analytical protocols.

Chemical Structure & Molecular Identity[1][2]

Fenoprofen ethyl ester retains the core diphenyl ether scaffold of its parent, with the acidic proton replaced by an ethyl group. This modification significantly alters its physicochemical behavior, particularly its solubility and volatility.

Structural Specifications

| Property | Detail |

| IUPAC Name | Ethyl 2-(3-phenoxyphenyl)propanoate |

| CAS Number | 32929-74-1 |

| Molecular Formula | |

| Molecular Weight | 270.32 g/mol |

| SMILES | CCOC(=O)C(C)C1=CC=CC(Oc2ccccc2)=C1 |

| InChI Key | InChI=1S/C17H18O3/c1-3-20-17(18)13(2)14-8-7-11-16(12-14)19-15-9-5-4-6-10-15 |

| Chirality | Contains one chiral center at the |

Stereochemistry

Like other "profens" (ibuprofen, naproxen), fenoprofen possesses a chiral center at the propionic acid

-

(S)-Enantiomer : Generally responsible for the inhibition of cyclooxygenase (COX) enzymes after hydrolysis.

-

(R)-Enantiomer : Often undergoes unidirectional chiral inversion to the (S)-form in vivo, a process mediated by acyl-CoA thioesters.

Physicochemical Properties[1][2][4][5][6][7][8][9]

The esterification of the carboxylic acid moiety eliminates the capacity for intermolecular hydrogen bonding typical of the parent acid, resulting in a compound that is more lipophilic and volatile.

Physical State and Solubility

-

Physical State : Viscous oil at standard temperature and pressure (STP).

-

Solubility Profile :

-

Water : Negligible (< 0.1 mg/mL). The removal of the ionizable carboxyl group destroys water solubility.

-

Organic Solvents : Highly soluble in chloroform, ethyl acetate, methanol, and dichloromethane.

-

-

Partition Coefficient (LogP) :

-

Fenoprofen (Acid): ~3.1[4]

-

Fenoprofen Ethyl Ester: ~3.8 – 4.2 (Predicted).

-

Implication: The increased LogP facilitates passive diffusion across lipid membranes (e.g., stratum corneum in transdermal delivery).

-

Stability

-

Hydrolytic Stability : Stable in neutral and acidic aqueous environments (simulated gastric fluid).

-

Enzymatic Lability : Rapidly hydrolyzed by plasma esterases (carboxylesterases) to release the active fenoprofen acid.

Synthesis & Manufacturing Protocols

Two primary pathways exist for the synthesis of fenoprofen ethyl ester: classical chemical esterification and enzymatic kinetic resolution.

Chemical Synthesis (Fischer Esterification)

This method is preferred for generating the racemic standard for analytical use.

Protocol:

-

Reagents : Fenoprofen acid (1.0 eq), Absolute Ethanol (excess), Concentrated Sulfuric Acid (

, catalytic). -

Procedure :

-

Dissolve fenoprofen in absolute ethanol (solvent and reactant).

-

Add catalytic

(approx. 0.1 eq). -

Reflux the mixture for 3–6 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Workup : Evaporate excess ethanol. Dissolve residue in ethyl acetate. Wash with saturated

(to remove unreacted acid) and brine. -

Purification : Dry over

, filter, and concentrate in vacuo. Purify via column chromatography if necessary.

-

Enzymatic Synthesis (Stereoselective)

Used to obtain enantiomerically pure (S)-fenoprofen ethyl ester, utilizing the specificity of lipases.

Protocol:

-

Catalyst : Candida antarctica Lipase B (CALB, immobilized).

-

Solvent : Organic solvent (e.g., isooctane or toluene) to suppress hydrolysis.

-

Mechanism : The lipase selectively catalyzes the esterification of the (S)-acid or the transesterification of the racemic ester, allowing for kinetic resolution of the enantiomers.

Analytical Characterization

Fenoprofen ethyl ester is the target analyte in Gas Chromatography (GC) workflows because the free acid is thermally unstable and polar, leading to peak tailing.

GC-MS Detection Parameters

-

Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

-

Carrier Gas : Helium (1 mL/min).

-

Temperature Program : 100°C (1 min)

280°C at 10°C/min. -

Mass Spectrum (EI, 70 eV) :

-

Molecular Ion (

) : m/z 270 -

Base Peak : m/z 197 (Loss of ethyl formate group, typical of propionic esters).

-

Tropylium Ion : m/z 119 (Characteristic of the phenoxyphenyl substructure).

-

Visualization of Analytical Workflow

The following diagram illustrates the transformation of fenoprofen in biological samples to its ethyl ester for detection.

Figure 1: Analytical workflow for the determination of fenoprofen via ethyl ester derivatization.

Pharmacological Implications (Prodrug Mechanism)

The ethyl ester functions as a prodrug.[5] The masking of the carboxylic acid prevents direct contact with the gastric mucosa, theoretically reducing the local ulcerogenic effect common to NSAIDs.[5]

Mechanism of Action Pathway

Upon systemic absorption, the ester is cleaved by ubiquitous esterases.

Figure 2: Metabolic activation pathway of fenoprofen ethyl ester.

References

-

Omchemlabs . (n.d.). Fenoprofen Ethyl Ester | CAS No. 32929-74-1. Retrieved from [Link]

-

PubChem . (2025).[6] Fenoprofen | C15H14O3.[2][7] National Library of Medicine. Retrieved from [Link]

-

Morrone, R., et al. (2002). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. Retrieved from [Link]

-

Mehvar, R., & Jamali, F. (1988).[8] Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine. Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 2. Fenoprofen [drugfuture.com]

- 3. FENOPROFEN CAS#: 31879-05-7 [m.chemicalbook.com]

- 4. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fenoprofen | CAS 29679-58-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fenoprofen Ethyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This guide delineates the mechanism of action of its ethyl ester derivative, a prodrug strategy designed to enhance its therapeutic profile. Fenoprofen ethyl ester undergoes in vivo hydrolysis to release the active fenoprofen moiety, which subsequently exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, fenoprofen effectively curtails the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[3][4] This document provides a comprehensive exploration of its journey from a prodrug to an active inhibitor, detailing the pharmacokinetics, pharmacodynamics, relevant biochemical pathways, and the experimental methodologies required for its characterization.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation associated with a multitude of conditions, including rheumatoid arthritis and osteoarthritis.[2][5] Their therapeutic efficacy is rooted in the modulation of the arachidonic acid cascade. Central to this pathway are the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[6][7]

Fenoprofen, a member of the phenylpropionic acid derivative family, functions as a non-selective inhibitor of both COX-1 and COX-2.[1][8] The development of fenoprofen ethyl ester is a classic example of a prodrug approach. Esterification of the parent drug can modify its physicochemical properties, potentially improving oral bioavailability and reducing direct gastric irritation by masking the acidic functional group responsible for local toxicity.[9] This guide will elucidate the sequential process of this prodrug's action, from its metabolic activation to its interaction with target enzymes.

Part 1: Pharmacokinetics and Bioactivation: The Prodrug Journey

The utility of fenoprofen ethyl ester as a therapeutic agent is entirely dependent on its efficient in vivo conversion to the pharmacologically active fenoprofen. This section details the pharmacokinetic profile of the prodrug, with a focus on its absorption, metabolic activation, and subsequent distribution.

Administration and Metabolic Conversion

Following oral administration, fenoprofen ethyl ester is absorbed from the gastrointestinal tract. The ester linkage renders the molecule more lipophilic compared to the parent carboxylic acid, which can facilitate its passage across biological membranes.[10] The primary and most critical metabolic step is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by carboxylesterases, enzymes abundant in the liver, plasma, and other tissues, to yield the active fenoprofen and ethanol.[11][12]

The rate and extent of this conversion are crucial determinants of the drug's overall bioavailability and onset of action. Minimal systemic exposure to the intact prodrug is desirable to ensure that the pharmacological effects are attributable to the active moiety.[13]

Distribution and Elimination

Once converted, fenoprofen is highly (99%) bound to plasma proteins, primarily albumin.[14] It has a relatively short plasma half-life of approximately 3 hours.[1] Elimination occurs predominantly through the kidneys after hepatic metabolism, with the major urinary metabolites being fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.[14][15]

Experimental Protocol: In Vitro Plasma Stability Assay for Ester Prodrugs

This protocol is designed to assess the rate of hydrolysis of fenoprofen ethyl ester to fenoprofen in a plasma matrix, simulating in vivo conditions.[16][17]

Objective: To determine the in vitro half-life (t½) of fenoprofen ethyl ester in human plasma.

Materials:

-

Fenoprofen ethyl ester

-

Human plasma (pooled, heparinized)

-

Fenoprofen analytical standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for quantitative analysis

Methodology:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of fenoprofen ethyl ester in DMSO.

-

Incubation:

-

Pre-warm human plasma and PBS to 37°C.

-

In a series of microcentrifuge tubes, add 495 µL of pre-warmed human plasma.

-

To initiate the reaction, add 5 µL of the 10 mM fenoprofen ethyl ester stock solution to each tube to achieve a final concentration of 100 µM. Vortex briefly.

-

Incubate the tubes at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take one tube from the incubator.

-

Immediately stop the reaction by adding 1 mL of ice-cold ACN with 0.1% formic acid. This step also precipitates plasma proteins.

-

-

Sample Processing:

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 50% ACN in water) for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the concentration of the remaining fenoprofen ethyl ester at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining fenoprofen ethyl ester against time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Part 2: Pharmacodynamics: The Core Mechanism of Action

The therapeutic effects of fenoprofen are a direct consequence of its interaction with COX enzymes and the subsequent reduction in pro-inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

The central mechanism of action for fenoprofen is the inhibition of prostaglandin synthesis.[18] It achieves this by reversibly inhibiting both COX-1 and COX-2 enzymes.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3]

-

Anti-inflammatory effect: By inhibiting COX-2 at the site of inflammation, fenoprofen reduces the synthesis of prostaglandins like PGE2, which are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and edema.[3]

-

Analgesic effect: Prostaglandins sensitize peripheral nociceptors to other inflammatory mediators like bradykinin. By decreasing prostaglandin levels, fenoprofen raises the pain threshold.[14]

-

Antipyretic effect: During a fever, cytokines stimulate COX-2 in the central nervous system, leading to increased PGE2 production in the hypothalamus, which elevates the thermoregulatory set-point. Fenoprofen reduces fever by inhibiting this central PGE2 synthesis.[3]

The Arachidonic Acid Cascade

The arachidonic acid cascade is the biochemical pathway responsible for producing prostaglandins. It is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[3] Arachidonic acid is then available as a substrate for either the cyclooxygenase or lipoxygenase pathways.[19][20] Fenoprofen specifically targets the cyclooxygenase pathway.

Caption: Bioactivation and stereoinversion pathway of fenoprofen ethyl ester.

Conclusion

The mechanism of action of fenoprofen ethyl ester is a multi-step process that begins with its bioactivation from a prodrug to the active fenoprofen molecule. This active form then exerts its therapeutic effects as a non-selective inhibitor of COX-1 and COX-2 enzymes. By blocking the synthesis of prostaglandins, fenoprofen effectively reduces inflammation, alleviates pain, and lowers fever. A key feature of its pharmacology is the metabolic inversion of the less active R-enantiomer to the highly active S-enantiomer, which enhances its overall efficacy. Understanding this complete pathway, from administration to molecular interaction, is crucial for the rational use of this drug and for the development of future anti-inflammatory agents.

References

- Clinical pharmacology of fenoprofen: a review. (URL: )

-

Fenopron: Package Insert / Prescribing Information / MOA - Drugs.com. (URL: [Link])

-

Schematic pathways of the arachidonic cascade. Solid lines represent metabolite production. (URL: [Link])

-

NALFON (fenoprofen calcium capsules, USP) 200 mg and 400 mg Rx only Cardiovascular Risk • NSAIDs may cause an increased - accessdata.fda.gov. (URL: [Link])

-

Fenoprofen: Effective Relief for Pain & Inflammation | Trusted Exporter India. (URL: [Link])

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (URL: [Link])

-

Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans - PubMed. (URL: [Link])

-

Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf. (URL: [Link])

-

The arachidonic acid cascade. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (URL: [Link] επισcience.com/cyclooxygenase-cox-activity-assay-kit-fluorometric/)

-

Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed. (URL: [Link])

-

Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed. (URL: [Link])

-

Fenoprofen Calcium: Uses, Side Effects & Dosage - Healio. (URL: [Link])

-

Schematic diagram of arachidonic acid cascade. - ResearchGate. (URL: [Link])

-

Fenoprofen - Wikipedia. (URL: [Link])

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

-

Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumatoid arthritis - PubMed. (URL: [Link])

-

Fenoprofen - Drug Reference. (URL: [Link])

-

Chemical structures of fenoprofen enantiomers. - ResearchGate. (URL: [Link])

-

Enantioselective disposition of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. III. Fenoprofen disposition - PubMed. (URL: [Link])

-

Fenoprofen | C15H14O3 | CID 3342 - PubChem - NIH. (URL: [Link])

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP. (URL: [Link])

-

FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (URL: [Link])

-

Fenoprofen Anti-inflammatory Action Pathway - SMPDB. (URL: [Link])

-

Plasma Stability Assay - Creative Bioarray. (URL: [Link])

-

Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. A... - ResearchGate. (URL: [Link])

-

Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (URL: [Link])

-

Macromolecular prodrugs: X. Kinetics of fenoprofen release from PHEA-fenoprofen conjugate - PubMed. (URL: [Link])

-

-

Prodrug Metabolism (2013). (URL: [Link])

-

-

Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity - SciSpace. (URL: [Link])

-

Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. (URL: [Link])

-

Drug-metabolizing enzymes and fate of prodrugs: From function to regulation. (URL: [Link])

-

Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. (URL: [Link])

Sources

- 1. Medznat [medznat.ru]

- 2. Fenoprofen Calcium: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. SMPDB [smpdb.ca]

- 4. amberlife.in [amberlife.in]

- 5. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. courses.washington.edu [courses.washington.edu]

- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Fenopron: Package Insert / Prescribing Information / MOA [drugs.com]

- 15. Fenoprofen - Wikipedia [en.wikipedia.org]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Plasma Stability Assay - Enamine [enamine.net]

- 18. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fenoprofen Ethyl Ester: A Technical Guide to a Prodrug Strategy for Enhanced Gastrointestinal Safety

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation. However, their clinical utility is often hampered by significant gastrointestinal (GI) toxicity, a side effect primarily attributed to the direct acidic nature of their free carboxylic acid moiety. The development of prodrugs, which mask this functional group, is a well-established strategy to mitigate such adverse effects. This technical guide provides an in-depth exploration of fenoprofen ethyl ester as a prodrug of fenoprofen. We will delve into the synthesis and characterization of this compound, the mechanism of its bioactivation, and the critical experimental protocols required for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of NSAID prodrug design.

Introduction: The Rationale for a Fenoprofen Prodrug

Fenoprofen is a potent NSAID of the propionic acid class, effective in treating rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] Its therapeutic action stems from the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn blocks the synthesis of proinflammatory prostaglandins.[3][4] However, like other NSAIDs, fenoprofen's free carboxylic acid group can cause direct irritation of the gastric mucosa, leading to side effects ranging from dyspepsia to peptic ulcers and bleeding.[5][6]

The prodrug approach aims to temporarily modify the parent drug's structure to overcome specific limitations, such as poor tolerability. An ideal prodrug is inactive in its administered form and is converted into the active parent drug within the body. By esterifying the carboxylic acid of fenoprofen to create fenoprofen ethyl ester, we can neutralize its acidic nature. This is expected to reduce direct GI irritation. Following oral administration, the ester is designed to be absorbed and subsequently hydrolyzed by endogenous esterase enzymes, releasing the active fenoprofen systemically to exert its therapeutic effects.[6] This strategy has the potential to significantly improve the safety profile and therapeutic index of fenoprofen.

Synthesis and Characterization of Fenoprofen Ethyl Ester

The synthesis of fenoprofen ethyl ester is a straightforward esterification reaction. The following protocol is adapted from a multistep synthesis where the ethyl ester is a key intermediate.[7]

Experimental Protocol: Synthesis of Fenoprofen Ethyl Ester

-

Dissolution: Dissolve fenoprofen (1.0 eq) in absolute ethanol (10-15 mL per gram of fenoprofen).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Catalyst: Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution while stirring. The sulfuric acid acts as a catalyst for the Fischer esterification.

-

Reflux: Reflux the reaction mixture at approximately 80°C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:petroleum ether (1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fenoprofen ethyl ester as an oil.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Characterization

The structure of the synthesized fenoprofen ethyl ester should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show the appearance of a characteristic C-O-C stretching band for the ester at approximately 1180 cm⁻¹ and a shift in the C=O stretching frequency of the carbonyl group compared to the parent carboxylic acid.[7]

-

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum should confirm the presence of the ethyl group, typically showing a triplet at around 1.1-1.2 ppm (-CH₃) and a quartet at around 4.0-4.1 ppm (-CH₂). The other signals corresponding to the fenoprofen backbone should remain.[7]

Mechanism of Bioconversion: From Prodrug to Active Drug

The therapeutic efficacy of fenoprofen ethyl ester is entirely dependent on its conversion to the active parent drug, fenoprofen. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases (CEs).[8][9]

Human carboxylesterases are broadly classified into two main families, hCE1 and hCE2, which exhibit different tissue distributions and substrate specificities.[10]

-

hCE1 is predominantly found in the liver, with lower expression in other tissues.[10]

-

hCE2 is highly expressed in the small intestine and at lower levels in the liver.[10]

Following oral administration, fenoprofen ethyl ester is likely to encounter hCE2 in the enterocytes of the intestinal wall and hCE1 in the liver during first-pass metabolism. These enzymes catalyze the hydrolysis of the ester bond, releasing fenoprofen and ethanol. The liberated fenoprofen is then able to enter systemic circulation and exert its anti-inflammatory and analgesic effects.

Pharmacokinetic Profile

Pharmacokinetic Parameters of Fenoprofen (Oral)

| Parameter | Value | Reference(s) |

| Bioavailability | ~85% | [3] |

| Tmax (Peak Plasma Time) | 1-2 hours | [3] |

| Plasma Half-life (t1/2) | ~3 hours | [3] |

| Plasma Protein Binding | >99% | [3] |

| Metabolism | Hepatic (to 4'-hydroxyfenoprofen and glucuronide conjugates) | [1][3] |

| Excretion | Primarily renal | [1] |

Expected Comparative Pharmacokinetics: Fenoprofen vs. Fenoprofen Ethyl Ester

| Parameter | Fenoprofen | Fenoprofen Ethyl Ester (Expected) | Rationale |

| Absorption | |||

| Cmax | Established | Lower or similar | The rate of hydrolysis may become the rate-limiting step for the appearance of the active drug. |

| Tmax | 1-2 hours | Delayed | Time is required for enzymatic conversion of the prodrug to the active drug. |

| AUC | Established | Similar or slightly lower | Assuming complete conversion, the overall exposure to the active drug should be comparable. Incomplete conversion would lower the AUC. |

| Metabolism | |||

| First-Pass Effect | Standard metabolism | Increased potential for first-pass hydrolysis by intestinal and hepatic esterases. | The prodrug is a substrate for hydrolytic enzymes highly expressed in the gut and liver. |

Pharmacodynamic Evaluation: Efficacy and Safety

A successful prodrug must retain the therapeutic efficacy of the parent compound while demonstrating a superior safety profile. The following are standard preclinical protocols to assess the anti-inflammatory, analgesic, and ulcerogenic properties of fenoprofen ethyl ester in comparison to fenoprofen.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a widely accepted model for evaluating the acute anti-inflammatory activity of NSAIDs.[11]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Fenoprofen, and Fenoprofen Ethyl Ester (at equimolar doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compounds orally (p.o.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic Assay)

This test evaluates visceral pain and is sensitive to peripherally acting analgesics.[12]

-

Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g).

-

Grouping: Divide animals into groups (n=6) as described above.

-

Drug Administration: Administer the test compounds orally.

-

Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL/10g of a 0.6% acetic acid solution intraperitoneally (i.p.).

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

-

Calculation: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Protocol: Assessment of Ulcerogenic Index

This protocol assesses the primary endpoint of the prodrug strategy: reduction in GI toxicity.[12]

-

Animal Acclimatization and Fasting: Use male Wistar rats (200-250g), fasted for 24 hours prior to the experiment but with free access to water.

-

Grouping and Dosing: Administer high doses of the test compounds (Fenoprofen and Fenoprofen Ethyl Ester) and a vehicle control orally.

-

Observation Period: Deprive the animals of food and water for 8 hours after drug administration.

-

Euthanasia and Stomach Excision: Euthanize the animals and carefully remove the stomachs.

-

Evaluation: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for lesions using a magnifying glass.

-

Scoring: Score the ulcers based on their number and severity (e.g., 0.5 for redness, 1 for a spot ulcer, 1.5 for a hemorrhagic streak, etc.). The sum of the scores for each animal is the ulcer index.

Expected Pharmacodynamic Outcomes

| Parameter | Fenoprofen | Fenoprofen Ethyl Ester (Expected) | Rationale |

| Anti-inflammatory Efficacy | Potent | Similar potency, possibly with a delayed onset | The prodrug must be converted to the active form to be effective. The overall efficacy should be comparable if bioconversion is efficient. |

| Analgesic Activity | Effective | Similar efficacy, possibly with a delayed onset | Similar to anti-inflammatory effects, efficacy is dependent on the release of active fenoprofen. |

| Ulcerogenic Index | High | Significantly Lower | The primary goal of the prodrug is to bypass direct contact of the acidic drug with the gastric mucosa, thereby reducing local irritation and ulcer formation.[12] |

Analytical Methodology

A robust and validated analytical method is essential for quantifying the prodrug and the active parent drug in various matrices, including formulation analysis and in vitro hydrolysis studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Sources

- 1. Fenoprofen - Wikipedia [en.wikipedia.org]

- 2. FENOPROFEN ALUMINUM [drugs.ncats.io]

- 3. Medznat [medznat.ru]

- 4. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced Analgesic Properties and Reduced Ulcerogenic Effect of a Mononuclear Copper(II) Complex with Fenoprofen in Comparison to the Parent Drug: Promising Insights in the Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Fenoprofen Ethyl Ester: A Technical Guide to a Prodrug Strategy for Enhanced Delivery

This in-depth technical guide provides a comprehensive literature review on the research and development of fenoprofen ethyl ester. It is intended for researchers, scientists, and drug development professionals interested in advanced drug delivery systems for non-steroidal anti-inflammatory drugs (NSAIDs). This document explores the core principles behind the synthesis, characterization, and potential applications of fenoprofen ethyl ester as a prodrug, with a particular focus on topical and transdermal delivery to mitigate the systemic side effects associated with oral fenoprofen administration.

Introduction: The Rationale for Fenoprofen Esterification

Fenoprofen is a well-established NSAID belonging to the propionic acid class, which also includes ibuprofen and naproxen. It is clinically used for the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic action of fenoprofen stems from its non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4]

However, like other traditional NSAIDs, the oral administration of fenoprofen is often associated with significant gastrointestinal side effects, including gastric irritation, ulceration, and bleeding.[1][5] These adverse effects are largely attributed to the presence of a free carboxylic acid moiety, which can cause local irritation, and the systemic inhibition of COX-1, an enzyme crucial for maintaining the integrity of the gastric mucosa.[6]

To overcome these limitations, researchers have explored various strategies, including the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent.[7] Esterification of the carboxylic acid group of fenoprofen to form fenoprofen ethyl ester is a promising prodrug approach. This modification masks the acidic group, which is expected to reduce direct gastrointestinal irritation.[6][7] Furthermore, the increased lipophilicity of the ester can enhance its permeation through the skin, making it a suitable candidate for topical and transdermal delivery systems.[8] This localized delivery route can provide anti-inflammatory effects at the target site while minimizing systemic exposure and the associated side effects.[1][5]

This guide will delve into the scientific underpinnings of fenoprofen ethyl ester research, covering its synthesis, analytical characterization, and the critical aspect of its conversion back to the active fenoprofen through enzymatic hydrolysis.

Synthesis and Characterization of Fenoprofen Ethyl Ester

The synthesis of fenoprofen ethyl ester is a critical step in its development as a prodrug. The primary methods involve the esterification of fenoprofen with ethanol.

Chemical Synthesis

A common method for the synthesis of fenoprofen ethyl ester involves the reaction of fenoprofen with ethanol in the presence of a catalyst, such as thionyl chloride.[9] This reaction effectively converts the carboxylic acid group into an ethyl ester.

Experimental Protocol: Synthesis of Fenoprofen Ethyl Ester [9]

-

Dissolution: Dissolve fenoprofen in ethanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride to the cooled solution while stirring.

-

Reaction: Allow the reaction to proceed, monitoring its completion using thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize any excess reagent and extract the fenoprofen ethyl ester using a suitable organic solvent.

-

Purification: Purify the crude product, for example, by column chromatography, to obtain the pure fenoprofen ethyl ester.

Biocatalytic Synthesis

An alternative and "greener" approach to synthesizing profen esters is through lipase-catalyzed esterification.[10] Lipases are enzymes that can catalyze esterification reactions in non-aqueous media. This method offers high enantioselectivity, allowing for the synthesis of specific stereoisomers. Since the (S)-enantiomer of fenoprofen is the pharmacologically active form, enzymatic synthesis can be employed to produce (S)-fenoprofen ethyl ester directly.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-Fenoprofen Ethyl Ester [10]

-

Reaction Setup: In a suitable organic solvent (e.g., methylcyclohexane), combine racemic fenoprofen, ethanol (or an orthoformate as an alcohol donor for an irreversible reaction), and an immobilized lipase (e.g., Novozym 435).

-

Incubation: Incubate the mixture with agitation (e.g., shaking at 300 rpm) at a controlled temperature.

-

Monitoring: Monitor the progress of the esterification and the enantiomeric excess of the remaining fenoprofen and the formed ester using chiral High-Performance Liquid Chromatography (HPLC).

-

Termination: Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

-

Isolation and Purification: Isolate the (S)-fenoprofen ethyl ester from the reaction mixture and purify it using standard chromatographic techniques.

Characterization

The synthesized fenoprofen ethyl ester must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic C=O stretching vibration for the ester carbonyl group (typically around 1730 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[9]

-

¹H Nuclear Magnetic Resonance (¹HNMR) Spectroscopy: ¹HNMR provides detailed information about the structure of the molecule by showing the chemical environment of each proton. For fenoprofen ethyl ester, the spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the fenoprofen backbone.[9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the addition of the ethyl group to the fenoprofen molecule.

Analytical Methodologies for Fenoprofen Ethyl Ester

Accurate and reliable analytical methods are essential for the quantification of fenoprofen ethyl ester in various matrices, including formulation excipients and biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the analysis of fenoprofen ethyl ester.

Experimental Protocol: HPLC Analysis of Fenoprofen Ethyl Ester (Adapted from methods for other profen esters)[11][12]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer), with the composition optimized for the separation of fenoprofen ethyl ester from fenoprofen and other potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where fenoprofen and its ester show significant absorbance (e.g., 272 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of fenoprofen ethyl ester.

Fenoprofen Ethyl Ester as a Prodrug: The Role of Enzymatic Hydrolysis

The efficacy of fenoprofen ethyl ester as a prodrug is contingent on its efficient conversion back to the active fenoprofen in the body. This bioconversion is primarily mediated by esterase enzymes present in the skin, plasma, and liver.[13][14]

The hydrolysis of the ester bond regenerates the free carboxylic acid, which is essential for the anti-inflammatory activity of fenoprofen. The rate of this hydrolysis is a critical parameter that influences the pharmacokinetic profile and therapeutic efficacy of the prodrug.

In Vitro Hydrolysis Studies

To evaluate the prodrug potential of fenoprofen ethyl ester, in vitro hydrolysis studies are conducted using various biological media.

Experimental Protocol: In Vitro Hydrolysis of Fenoprofen Ethyl Ester

-

Incubation: Incubate a known concentration of fenoprofen ethyl ester in different media, such as human plasma, simulated gastric fluid, and simulated intestinal fluid, at 37°C.

-

Sampling: Withdraw aliquots from the incubation mixture at various time points.

-

Analysis: Quench the enzymatic reaction and analyze the samples using a validated HPLC method to determine the concentrations of both fenoprofen ethyl ester and the released fenoprofen.

-

Data Analysis: Plot the concentration of fenoprofen formed over time to determine the rate of hydrolysis.

The results of these studies provide insights into the stability of the prodrug in different biological environments and the rate at which the active drug is released. For topical delivery, hydrolysis by esterases in the skin is the desired activation pathway.

Enhanced Delivery through Topical and Transdermal Formulations

The increased lipophilicity of fenoprofen ethyl ester compared to its parent drug makes it an excellent candidate for incorporation into topical and transdermal drug delivery systems.[8] These formulations aim to deliver the drug directly to the site of inflammation, thereby reducing systemic side effects.

Formulation Strategies

Various formulation approaches can be employed to enhance the transdermal delivery of fenoprofen ethyl ester, including:

-

Gels and Ointments: Simple formulations where the prodrug is dispersed in a suitable vehicle.[1]

-

Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the solubility and skin permeation of lipophilic drugs.[15]

-

Transdermal Patches: These provide controlled release of the drug over an extended period.[2]

In Vitro Permeation Studies

The effectiveness of these formulations in delivering fenoprofen ethyl ester across the skin is evaluated using in vitro permeation studies.

Experimental Protocol: In Vitro Skin Permeation Study [5]

-

Skin Preparation: Use excised human or animal skin (e.g., rat abdominal skin) mounted on a Franz diffusion cell.

-

Formulation Application: Apply the formulation containing fenoprofen ethyl ester to the donor compartment of the diffusion cell.

-

Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline) maintained at 37°C.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

-

Analysis: Analyze the samples using HPLC to quantify the amount of fenoprofen and/or fenoprofen ethyl ester that has permeated the skin.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux (permeation rate).

Data Summary and Visualization

Physicochemical Properties

While specific experimental data for fenoprofen ethyl ester is limited in the literature, the following table provides a comparison of the known properties of fenoprofen and the expected properties of its ethyl ester based on general principles of esterification.

| Property | Fenoprofen | Fenoprofen Ethyl Ester (Expected) | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₇H₁₈O₃ | [16] |

| Molecular Weight | 242.27 g/mol | 270.32 g/mol | [16] |

| LogP | 3.3 | > 3.3 (Increased lipophilicity) | [16] |

| Water Solubility | Poorly soluble | Very poorly soluble | [17] |

Visualization of Key Concepts

Diagram 1: Synthesis of Fenoprofen Ethyl Ester

Caption: Chemical synthesis of fenoprofen ethyl ester.

Diagram 2: Prodrug Activation Pathway

Caption: Enzymatic activation of fenoprofen ethyl ester.

Conclusion and Future Perspectives

The esterification of fenoprofen to its ethyl ester represents a viable prodrug strategy to overcome the gastrointestinal side effects associated with the parent drug. This approach, particularly when combined with topical or transdermal delivery systems, holds significant promise for improving the safety and patient compliance of fenoprofen therapy. The increased lipophilicity of fenoprofen ethyl ester facilitates its formulation into various topical preparations and enhances its potential for skin permeation. The subsequent hydrolysis by cutaneous esterases ensures the localized release of the active drug.

Future research in this area should focus on obtaining detailed physicochemical data for fenoprofen ethyl ester, conducting comprehensive pharmacokinetic and pharmacodynamic studies to compare its efficacy and safety profile with that of oral fenoprofen, and optimizing topical formulations to maximize its therapeutic potential. Such studies will be instrumental in translating the promise of this prodrug strategy into clinical reality.

References

- Morrone, R., Nicolosi, G., & Patti, A. (n.d.). Convenient preparation of (S)

- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021, September 29). Semantic Scholar.

- Mehvar, R., & Jamali, F. (1988). Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine. Pharmaceutical Research, 5(1), 53–56.

- Khan, M. S., & Akhtar, M. (2012). Synthesis, Biological Evaluation and Pharmacokinetic Studies of Mefenamic Acid - N-Hydroxymethylsuccinimide Ester Prodrug as Safer NSAID. PubMed.

- Topical Delivery of Fenoprofen Proliposomes: Preparation, Evaluation and In Vitro Release. (2014, August 15).

-

Fenoprofen. (n.d.). PubChem. Retrieved from [Link]

- Enzymatic Deracemization of (R,S)-Ibuprofen Ester via Lipase-catalyzed Membrane Reactor. (2013, June 13).

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Molecules, 17(12), 13836–13859.

- Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.

- Zovko, M., Zorc, B., & Filipović-Grčić, J. (2005). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Acta Pharmaceutica, 55(2), 169–176.

- Tsai, S. W., & Lin, M. J. (2002). Lipase-catalyzed dynamic kinetic resolution of (R,S)-fenoprofen thioester in isooctane. Journal of Chemical Technology & Biotechnology, 77(11), 1279-1286.

- Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023, November 10). PMC.

- Tosa, M., Csutak, C., & Paizs, C. (2012). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai, Chemia, 57(3), 135-143.

- Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermedi

-

Fenoprofen Ethyl Ester. (n.d.). Omchemlabs. Retrieved from [Link]

- Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023, November 10). PubMed.

- Majumder, J., Yedotia, P., & Dastidar, P. (2015). A supramolecular topical gel derived from a non-steroidal anti-inflammatory drug, fenoprofen, is capable of treating skin inflammation in mice. Organic & Biomolecular Chemistry, 13(10), 2974–2983.

- Lipase‐catalyzed dynamic kinetic resolution of (R,S)‐fenoprofen thioester in isooctane. (n.d.). Scite.ai.

- Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). (n.d.).

- Mustranta, A. (1992). Use of lipases in the resolution of racemic ibuprofen. Applied Microbiology and Biotechnology, 38(1), 61–66.

- Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. (2020, September 15).

- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24).

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ibuprofen Esters. (n.d.). Benchchem.

- Prodrugs of NSAIDs: A Review. (n.d.). OUCI.

- Research Article Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. (n.d.). SAS Publishers.

- ADVANCED TOPICAL DRUG DELIVERY SYSTEM CONTAINING FENOPROFEN OINTMENT FOR RHEUM

- formulation development and evaluation of transdermal patches of fenoprofen. (2021, October 15).

- Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. (2016, June 11).

- Mørk, N., & Bundgaard, H. (1992). Stereoselective Enzymatic Hydrolysis of Various Ester Prodrugs of Ibuprofen and Flurbiprofen in Human Plasma. Pharmaceutical Research, 9(3), 397–401.

- Chemical Properties of Fenoprofen (CAS 31879-05-7). (n.d.). Cheméo.

- Abd-Allah, F. I., Dawaba, H. M., & Ahmed, M. S. (2018). Microemulsion for topical delivery of fenoprofen calcium: in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy, 44(6), 946–954.

- Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. (n.d.). ThermoFisher.

- HPLC Method for Analysis of Ketoprofen. (n.d.). SIELC Technologies.

- Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. (n.d.). Der Pharma Chemica.

- Development and Evaluation of Fenoprofen Calcium loaded Proniosomal Gel for Topical Anti-inflammatory activity. (2025, February 4). Asian Journal of Biology.

- Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. (2024, September 10).

- Optimization of Fenoprofen solubility within green solvent through developing a novel and accurate GSO-GPR predictive model. (2022, June 14).

- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). PMC.

- Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (n.d.). MDPI.

- Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. (2024, December 21).

- Ibuprofen Properties, Reactions and Applic

- Enhanced Transdermal Delivery of Pranoprofen Using a Thermo-Reversible Hydrogel Loaded with Lipid Nanocarriers for the Treatment of Local Inflamm

- Enhanced Production of (S)

- Transdermal delivery of ibuprofen and its prodrugs by passive diffusion and iontophoresis. (2025, August 6).

- Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen. (2025, August 10).

- Chen, J., Wei, L., & Chen, J. (2005). Synthesis, properties and microemulsion formulation of ibuprofen eugenol ester. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(12), 904–908.

Sources

- 1. iipseries.org [iipseries.org]

- 2. ajper.com [ajper.com]

- 3. Synthesis, Biological Evaluation and Pharmacokinetic Studies of Mefenamic Acid - N-Hydroxymethylsuccinimide Ester Prodrug as Safer NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 5. ijpsi.org [ijpsi.org]

- 6. mdpi.com [mdpi.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ovid.com [ovid.com]

- 14. Synthesis, properties and microemulsion formulation of ibuprofen eugenol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microemulsion for topical delivery of fenoprofen calcium: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. FENOPROFEN CAS#: 31879-05-7 [m.chemicalbook.com]

in vitro hydrolysis kinetics of fenoprofen ethyl ester.

Technical Guide: In Vitro Hydrolysis Kinetics of Fenoprofen Ethyl Ester

Abstract This technical guide outlines the experimental framework for evaluating the hydrolytic stability of Fenoprofen Ethyl Ester, a prodrug designed to mitigate the gastrointestinal (GI) toxicity associated with the free carboxylic acid moiety of fenoprofen. This document details the physicochemical rationale, reaction mechanisms, and a validated protocol for determining hydrolysis kinetics in aqueous buffers and biological media (plasma/liver S9 fraction).

The Prodrug Rationale

Fenoprofen (calcium salt) is a potent non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Despite its efficacy, its direct administration is associated with gastric mucosal irritation due to the "ion trapping" of the acidic moiety (

Strategy: Esterification of the carboxylic acid with ethanol yields Fenoprofen Ethyl Ester .

-

Goal: Mask the acidic group to prevent direct gastric contact and improve lipophilicity (

shift from ~3.1 to >4.0) for enhanced passive diffusion.[1] -

Requirement: The ester must be chemically stable in the acidic environment of the stomach (pH 1.[2]2) but rapidly hydrolyze to the active parent drug (fenoprofen) upon reaching the systemic circulation (pH 7.4 + esterases).

Theoretical Framework: Hydrolysis Mechanisms

The hydrolysis of fenoprofen ethyl ester follows pseudo-first-order kinetics under physiological conditions where water is in vast excess.

Chemical Hydrolysis (pH-Dependent)

In aqueous buffers, the reaction is driven by specific acid-base catalysis.

-

Acidic pH (Stomach): Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water. However, ethyl esters of arylpropionic acids are generally robust at pH 1.2.

-

Alkaline pH (Intestine): Hydroxide ion (

) acts as a strong nucleophile, attacking the carbonyl carbon directly.

Enzymatic Hydrolysis (Bioconversion)

In plasma and liver homogenates, hydrolysis is catalyzed by carboxylesterases (primarily CES1 and CES2).

-

Kinetics: Follows Michaelis-Menten kinetics, but at substrate concentrations well below

(

Experimental Protocol

Materials & Instrumentation

-

Analytes: Fenoprofen Ethyl Ester (purity >98%), Fenoprofen Calcium (Standard), Gemfibrozil (Internal Standard).

-

Media:

-

Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

-

Biological:[5] Pooled human/rat plasma (heparinized), Liver S9 fraction.

-

-

Instrumentation: HPLC-UV/Vis or LC-MS/MS.

HPLC Method Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

mm, 5 -

Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Orthophosphoric acid) [60:40 v/v].

-

Note: Acidic mobile phase suppresses ionization of fenoprofen, sharpening the peak.

-

-

Detection: UV at 272 nm (

of the phenoxyphenyl chromophore).[7] -

Retention Time (Approx): Fenoprofen (~6 min), Fenoprofen Ethyl Ester (~12 min).

Incubation Workflow

A. Chemical Stability (Buffer) [8]

-

Stock Solution: Dissolve Fenoprofen Ethyl Ester in Acetonitrile (1 mg/mL).

-

Initiation: Spike 100

L of stock into 10 mL of pre-warmed ( -

Sampling: At

min, withdraw 200 -

Quenching: Not usually necessary for buffers, but cooling to

stops the reaction. -

Analysis: Inject directly into HPLC.

B. Enzymatic Stability (Plasma)

-

Preparation: Thaw plasma at

. -

Initiation: Spike stock solution into plasma (keep organic solvent <1% to avoid enzyme denaturation).

-

Sampling: At

min. -

Quenching (Critical): Add 200

L sample to 400 -

Extraction: Centrifuge at 10,000 rpm for 10 min. Collect supernatant for HPLC.[9]

Visualization: Experimental Workflow

Figure 1: Step-by-step workflow for in vitro kinetic assessment in chemical and biological media.

Data Analysis & Calculation

Determination of Rate Constant ( )

Under pseudo-first-order conditions, the degradation rate is proportional to the remaining concentration of the ester (

-

Plot

vs. Time ( -

The slope of the linear regression line

.

Half-Life Calculation ( )

Expected Data Profile (Summary Table)

Note: Values below are representative of typical arylpropionic acid ethyl esters based on literature trends.

| Medium | pH | Mechanism | Estimated | Interpretation |

| SGF (Simulated Gastric Fluid) | 1.2 | Acid Catalysis | > 24 Hours | Highly Stable (Passes stomach intact) |

| Acetate Buffer | 4.5 | Acid Catalysis | > 10 Hours | Stable |

| Phosphate Buffer | 7.4 | Base Catalysis | 2 - 4 Hours | Slow chemical hydrolysis |

| Human Plasma | 7.4 | Esterase (CES) | 10 - 30 Min | Rapid Bioconversion (Active Drug Release) |

| Rat Liver S9 | 7.4 | Metabolic | < 5 Min | First-pass metabolism effect |

Interpretation of Results

-

Stability in Acid (pH 1.2): High stability confirms the prodrug's ability to minimize gastric irritation. If

hours, the ester bond is too labile, and the design goal (GI safety) may fail. -

Lability in Plasma: A short half-life (< 30 min) in plasma indicates that the prodrug will rapidly release the active fenoprofen upon absorption, ensuring therapeutic efficacy.

-

Species Differences: Be aware that rodent plasma often has higher esterase activity than human plasma. A conversion that is fast in rats may be slower in humans.

References

-

Bopp, R. J., et al. (1981).[7] "High-performance liquid chromatographic assay for fenoprofen in human plasma." Journal of Pharmaceutical Sciences, 70(5), 507-509.[7] Link

-

Mehvar, R., & Jamali, F. (1988).[6] "Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine." Pharmaceutical Research, 5(1), 53-56.[6] Link

-

Bonina, F., et al. (2002). "Kinetics of fenoprofen release from PHEA-fenoprofen conjugate." Journal of Controlled Release, 82(2-3). Link

-

Dhokchawle, B. V., et al. (2016).[10] "Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation." Drug Research, 66(01), 46-50.[10] Link

-

IUPHAR/BPS Guide to Pharmacology. "Fenoprofen Ligand Page." Link

Sources

- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. jocpr.com [jocpr.com]

- 5. FENOPROFEN CAS#: 31879-05-7 [m.chemicalbook.com]